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LNA & DNA Polymerase: Technical Support
Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing Locked Nucleic Acid (LNA) modified oligonucleotides

with DNA polymerases.

Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating LNA into my PCR primers?

A1: The primary effect of incorporating LNA into your PCR primers is an increase in the thermal

stability of the primer-template duplex.[1][2][3][4] Each LNA base addition can increase the

melting temperature (Tm) by approximately 2-8°C.[2][5] This allows for the use of shorter

primers while maintaining a high Tm, which can be advantageous in various applications.[6]

Q2: How does the position of LNA modifications in a primer affect DNA polymerase activity?

A2: The position of LNA modifications is critical and can have significant, position-dependent

effects on DNA polymerase activity.[1][7][8]

5'-End Modifications: Placing LNA bases near the 5' end of a primer generally enhances

stability without significantly interfering with polymerase extension, and can improve

performance in sequencing and PCR.[1][7]
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3'-End Modifications: LNA modifications near the 3' end can hinder or even abolish

polymerase extension.[7][8][9] However, a single LNA at the 3'-terminus can be used to

enhance allele-specific PCR by improving mismatch discrimination.[8]

Internal Modifications: Centrally located LNA residues have been shown to be effective,

offering a balance of increased annealing temperature and efficient amplification.[6][10]

Q3: Can LNA-containing oligonucleotides be used as primers for all DNA polymerases?

A3: LNA-containing oligonucleotides are substrates for many commonly used DNA

polymerases, including Taq polymerase, Klenow, and various high-fidelity polymerases like

Phusion and KOD.[5][11][12] However, the efficiency of amplification can vary between

different polymerases.[6][10] It is recommended to empirically test different polymerases for

optimal performance with your specific LNA primer design.

Q4: How does LNA affect the fidelity of DNA polymerases?

A4: LNA's impact on fidelity is primarily linked to its influence on the 3'→5' proofreading

exonuclease activity of high-fidelity DNA polymerases. An LNA residue at the penultimate (L-2)

position from the 3' end can make the primer resistant to exonuclease degradation.[8][9] This

can be exploited in certain genotyping assays. While LNA enhances specificity in terms of

primer binding and mismatch discrimination, its direct impact on the intrinsic error rate of the

polymerase during extension is less characterized and can be context-dependent.

Q5: Can I use LNA-modified primers in real-time PCR (qPCR)?

A5: Yes, LNA-modified primers are well-suited for qPCR. The increased thermal stability and

specificity can lead to improved assay performance, including lower cycle threshold (CT)

values and better discrimination between alleles.[1][7]
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Issue Possible Cause(s) Recommended Solution(s)

No PCR Product or Low Yield
LNA position is inhibiting

polymerase extension.

• Redesign the primer with

LNA modifications away from

the 3'-end. Consider placing

LNAs at the 5'-end or

internally.[1][7]

Too many LNA modifications.

• Reduce the number of LNA

bases in your primer. As a

general guideline, avoid having

more than three LNAs

consecutively.

Suboptimal annealing

temperature (Ta).

• Due to the increased Tm, a

higher Ta is likely required.

Perform a temperature

gradient PCR to determine the

optimal Ta.[6][10]

Incompatible DNA polymerase.

• Test different DNA

polymerases, including both

standard Taq and high-fidelity

options, as their performance

with LNA primers can vary.[6]

[10]

Non-Specific PCR Products
Annealing temperature is too

low.

• Increase the annealing

temperature. The high Tm of

LNA primers allows for higher

stringency.

Poor primer design.

• Ensure your primer sequence

is specific to the target. The

increased affinity of LNA can

sometimes exacerbate off-

target binding if the primer

sequence is not unique.
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Inconsistent Results in

Genotyping Assays

Incorrect placement of LNA for

allele discrimination.

• For allele-specific PCR, a

single LNA at the 3'-terminal

mismatch position is often

most effective.[8]

Suboptimal assay conditions.

• Optimize MgCl2

concentration and primer

concentrations.

Sequencing reaction fails or

produces poor quality data

LNA position interferes with

sequencing polymerase.

• For sequencing primers,

placing LNAs at the 5'-end has

been shown to improve read

length and quality. Avoid 3'-end

modifications.[1][7]

Quantitative Data Summary
Table 1: Effect of LNA Positional Patterns on Real-Time PCR and Sequencing Performance

LNA Pattern
Average Change in Cycle
Threshold (CT) in qPCR

Average Change in Phred
Q30 Score in Sequencing

LNA-5' (near the 5' end)
Comparable to high-yielding

conventional primers
+60%

LNA-Even (distributed

throughout)
Did not improve CT Did not improve read lengths

LNA-3' (near the 3' end) Did not improve CT Did not improve read lengths

Data summarized from studies

on primers in AT-rich regions.

[1][7]

Table 2: Impact of LNA Position on DNA Polymerase Extension and Exonuclease Activity
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LNA Position (from 3' end) Effect on Polymerization
Effect on 3'→5'
Exonuclease Activity

L-1 (Terminal)
Modest effect on

polymerization

Partial protection against some

proofreading polymerases

L-2 (Penultimate)

Slows dNTP incorporation;

virtually abolishes terminator

incorporation

Essentially complete nuclease

resistance

Observations are based on

studies with several

proofreading DNA

polymerases.[8][9]

Experimental Protocols
Protocol 1: Determining the Optimal Annealing
Temperature for LNA-Modified Primers using Gradient
PCR
This protocol outlines a method to determine the optimal annealing temperature (Ta) for a new

set of LNA-modified PCR primers.

Master Mix Preparation: Prepare a PCR master mix containing all components except the

template DNA. This should include your DNA polymerase of choice, dNTPs, PCR buffer, and

the LNA-modified forward and reverse primers.

Aliquoting: Aliquot the master mix into separate PCR tubes or wells of a PCR plate.

Template Addition: Add the template DNA to each tube/well.

Gradient PCR Program: Place the tubes/plate in a thermal cycler with a gradient function.

Set the annealing temperature to a range spanning from the calculated Tm of the primers up

to approximately 10°C higher. A typical range might be 60°C to 70°C.

Initial Denaturation: 95-98°C for 30 seconds to 3 minutes (polymerase dependent).
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Cycling (35 cycles):

Denaturation: 95-98°C for 10-30 seconds.

Annealing: Temperature gradient (e.g., 60-70°C) for 30 seconds.

Extension: 72°C for 30-60 seconds (depending on amplicon length and polymerase).

Final Extension: 72°C for 2-5 minutes.

Analysis: Analyze the PCR products by agarose gel electrophoresis. The optimal annealing

temperature is the highest temperature that results in a strong, specific product band with

minimal or no non-specific products.[10]

Protocol 2: Assay for DNA Polymerase Fidelity (Blue-
White Screening)
This protocol provides a general workflow for assessing the fidelity of a DNA polymerase, which

can be adapted to compare fidelity with and without LNA-modified primers.[13][14]

PCR Amplification of a Reporter Gene: Amplify a reporter gene, such as lacZα, using the

DNA polymerase to be tested. Set up parallel reactions with standard DNA primers and LNA-

modified primers if comparing their effects.

Vector Ligation: Ligate the PCR product into a suitable linearized vector that allows for blue-

white screening (e.g., pUC19).

Transformation: Transform the recombinant plasmids into a competent E. coli host strain that

is defective for lacZα expression.

Plating: Plate the transformed bacteria on agar plates containing an inducer (IPTG) and a

chromogenic substrate (X-gal).

Colony Screening:

Blue colonies: Indicate that the lacZα gene is functional, meaning no significant errors

were introduced during PCR.
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White or light blue colonies: Indicate that the lacZα gene is non-functional due to

mutations (insertions, deletions, or point mutations) introduced by the DNA polymerase

during amplification.

Fidelity Calculation: The fidelity of the polymerase can be estimated by the ratio of white to

blue colonies. A lower frequency of white colonies indicates higher fidelity. For more detailed

analysis, the lacZα gene from white colonies can be sequenced to identify the specific errors.

[13]

Visualizations

Primer Design & Synthesis

Experimental Optimization

ApplicationAnalysis & Troubleshooting

Define Target Region Design Primers (DNA) Incorporate LNA
(Consider Position)

Synthesize & Purify
LNA Oligonucleotide

Gradient PCR for Ta Test Different
DNA Polymerases

Optimize Reagent
Concentrations

Run Application
(e.g., qPCR, Genotyping)Analyze Results

Troubleshoot Issues
(e.g., Low Yield, Non-specifics)

Redesign Primer
(If Necessary)

Click to download full resolution via product page

Caption: Workflow for designing and optimizing experiments using LNA-modified primers.
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Caption: Logical relationships of LNA position on DNA polymerase interactions and outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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